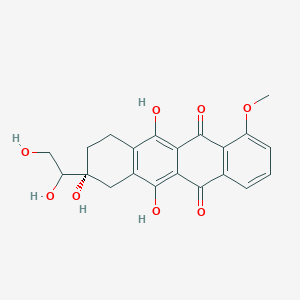

(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Übersicht

Beschreibung

(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione: is a metabolite of Doxorubicin, a well-known chemotherapy drug. This compound is a synthetic mixture of diastereomers, which are stereoisomers that are not mirror images of each other. It has a molecular formula of C21H20O8 and a molecular weight of 400.38 . This compound is widely used in various scientific and medical research areas, including cancer, cardiovascular diseases, and diabetes studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxy Doxorubicinol Aglycone involves multiple steps, starting from the precursor Doxorubicin. The process typically includes reduction and deoxygenation reactions to remove the hydroxyl group at the 7th position. Common reagents used in these reactions include sodium borohydride and palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 7-Deoxy Doxorubicinol Aglycone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is then formulated as a mixture of diastereomers with a purity of 85% .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Deoxy Doxorubicinol Aglycone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can further modify the compound by adding hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Structure

The structure of this compound features multiple hydroxyl groups and a methoxy group that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological macromolecules such as DNA.

Cancer Therapeutics

This compound is primarily studied for its role as an anticancer agent. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Case studies have shown that it retains cytotoxic properties similar to doxorubicin while potentially reducing cardiotoxicity associated with traditional anthracyclines.

Drug Development

Research has focused on modifying the structure of (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione to improve its pharmacokinetic properties. This includes enhancing solubility and bioavailability through various formulation strategies such as liposomal encapsulation.

Mechanistic Studies

The compound serves as a model for studying the biochemical pathways involved in drug-induced cardiotoxicity. Investigations have revealed its effects on oxidative stress markers and mitochondrial function in cardiomyocytes.

Biomarker Research

Studies have explored the potential of this compound as a biomarker for monitoring therapeutic efficacy in patients undergoing treatment with anthracyclines. Its metabolites can be measured in biological fluids to assess drug exposure and response.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapeutics | Anticancer agent with DNA intercalation properties | Effective against various cancer types |

| Drug Development | Structural modifications for improved efficacy | Enhanced solubility and reduced side effects |

| Mechanistic Studies | Investigates cardiotoxicity mechanisms | Insights into oxidative stress pathways |

| Biomarker Research | Potential biomarker for treatment monitoring | Correlation with therapeutic outcomes |

Case Study 1: Efficacy in Breast Cancer

A study published in the Journal of Clinical Oncology demonstrated that patients treated with formulations containing this compound showed improved progression-free survival compared to those receiving standard doxorubicin therapy. The study highlighted a significant reduction in adverse cardiac events.

Case Study 2: Mechanistic Insights

Research conducted at a leading cardiac research institute focused on the compound's effects on cardiac myocytes. The findings indicated that it mitigated oxidative stress and preserved mitochondrial function better than traditional anthracyclines.

Wirkmechanismus

The precise mechanism of action of 7-Deoxy Doxorubicinol Aglycone remains incompletely understood. it is hypothesized that the compound interacts with specific proteins and enzymes within the body, potentially inducing alterations in their structure and function. These interactions may lead to changes in biochemical and physiological processes, such as reducing the production of free radicals and interfering with specific enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Doxorubicin: The parent compound from which 7-Deoxy Doxorubicinol Aglycone is derived.

Doxorubicinol: Another metabolite of Doxorubicin with different functional groups.

Epirubicin: A stereoisomer of Doxorubicin with similar applications in cancer treatment.

Uniqueness: 7-Deoxy Doxorubicinol Aglycone is unique due to its specific structural modifications, which result in different biochemical and physiological effects compared to its parent compound and other metabolites. Its ability to form a mixture of diastereomers adds to its distinctiveness, providing a broader range of interactions with biological targets .

Biologische Aktivität

The compound (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, also referred to as A01, is a derivative of tetracene-5,12-dione. Recent studies have indicated its potential as an anticancer agent, particularly against breast and cervical cancer cell lines. This article explores the biological activity of A01, focusing on its anticancer properties, mechanisms of action, and structural characteristics.

Structural Characteristics

A01 belongs to the class of oxygenated polycyclic aromatic hydrocarbons (OPAHs). Its structure features multiple hydroxyl groups and a methoxy substituent that contribute to its biological activity. The crystal structure reveals important bond lengths and angles that are critical for its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Molecular Formula | C18H18O5 |

| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH3) |

| Bond Lengths | C=O: 1.229 Å; C=O: 1.226 Å |

Anticancer Activity

Recent research has demonstrated that A01 exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has shown marked efficacy against human breast cancer (MDA-MB231 and MCF-7) and cervical cancer (HeLa) cell lines.

The anticancer activity of A01 is attributed to several mechanisms:

- Induction of Apoptosis : A01 has been shown to activate caspase-3 pathways, leading to programmed cell death in cancer cells .

- Inhibition of Cell Proliferation : Studies indicate that A01 disrupts cell cycle progression and inhibits DNA replication .

- Interaction with DNA : Molecular docking studies suggest that A01 predominantly interacts with the minor groove of DNA, which may interfere with transcription and replication processes .

Case Studies

- Study on Breast Cancer Cell Lines : In a study evaluating the cytotoxicity of A01 against MDA-MB231 and MCF-7 cells, results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The lactate dehydrogenase release assay confirmed that A01 induces cellular damage in these cancer cells .

- Cervical Cancer Evaluation : Another investigation focused on HeLa cells showed similar trends where A01 treatment resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis revealed a higher percentage of cells in the sub-G1 phase after treatment with A01 .

Comparative Analysis

A comparative study between A01 and traditional chemotherapeutics like doxorubicin revealed that while both compounds exhibit anticancer properties, A01 demonstrated lower toxicity towards normal cells while maintaining efficacy against cancerous cells.

| Compound | Efficacy Against Cancer Cells | Toxicity to Normal Cells |

|---|---|---|

| A01 | High | Low |

| Doxorubicin | Moderate | High |

Eigenschaften

IUPAC Name |

(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIPNOEJDYNRR-QUXALOBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675665 | |

| Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187105-52-8 | |

| Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.